3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of a thieno ring fused to a thiadiazine ring, with chlorine atoms at the 3 and 6 positions and a dioxide group at the 1,1 positions
Preparation Methods
The synthesis of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 6-chloro-2,3-dichlorothiophene with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of the dioxide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound .
Scientific Research Applications
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmacological agent.
Material Science: The unique electronic properties of this compound make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide can be compared with other thiadiazine derivatives, such as:
1,2,4-Benzothiadiazine 1,1-dioxide: This compound has similar structural features but differs in the position of the sulfur and nitrogen atoms.
3,6-Dichloro-1,2,4-thiadiazine 1,1-dioxide: This compound lacks the thieno ring but shares the chlorine and dioxide groups.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,6-dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOYUFGQJNYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=NS2(=O)=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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